molecular formula C9H10BNO2 B8241614 (2-methyl-1H-indol-6-yl)boronic acid

(2-methyl-1H-indol-6-yl)boronic acid

Cat. No.: B8241614
M. Wt: 174.99 g/mol
InChI Key: MSXJTTAIXHRNOP-UHFFFAOYSA-N
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Description

(2-methyl-1H-indol-6-yl)boronic acid is an organic compound with the molecular formula C9H10BNO2. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. The compound is characterized by the presence of a boronic acid group attached to the 6th position of the indole ring, with a methyl group at the 2nd position. This structure imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-1H-indol-6-yl)boronic acid typically involves the borylation of indole derivatives. One common method is the transition-metal-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent and a rhodium catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and dimethylformamide (DMF), with the reaction proceeding at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale borylation reactions using similar reagents and catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(2-methyl-1H-indol-6-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: The major products are biaryl compounds.

    Oxidation and Reduction: The products vary depending on the specific reagents and conditions used.

Scientific Research Applications

(2-methyl-1H-indol-6-yl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-methyl-1H-indol-6-yl)boronic acid in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the final product . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • 1-methylindole-2-boronic acid
  • 6-indolylboronic acid
  • Indole-3-boronic acid

Uniqueness

(2-methyl-1H-indol-6-yl)boronic acid is unique due to the specific positioning of the boronic acid and methyl groups on the indole ring. This structural arrangement imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and material science .

Properties

IUPAC Name

(2-methyl-1H-indol-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO2/c1-6-4-7-2-3-8(10(12)13)5-9(7)11-6/h2-5,11-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXJTTAIXHRNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(N2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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